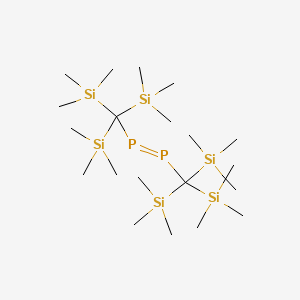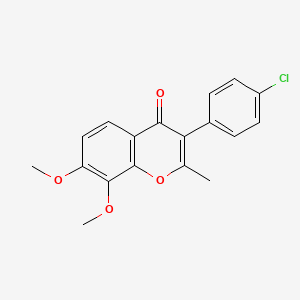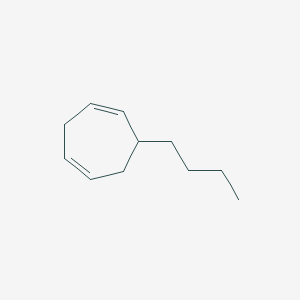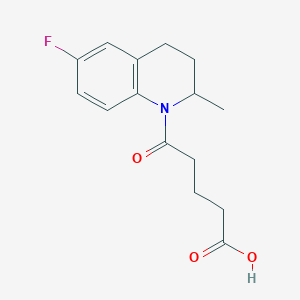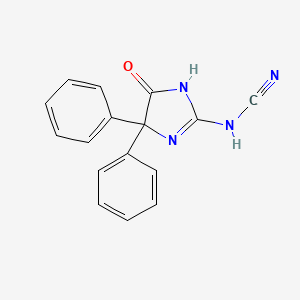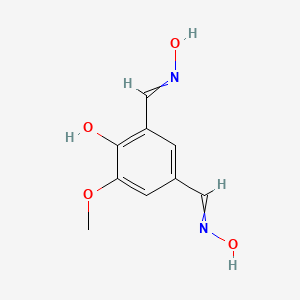
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime is an organic compound with the molecular formula C9H8O4 It is a derivative of isophthalaldehyde, featuring hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime typically involves the reaction of 4-Hydroxy-5-methoxyisophthalaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the dioxime derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-Hydroxy-5-methoxyisophthalic acid.
Reduction: Formation of 4-Hydroxy-5-methoxy-1,3-benzenedimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde 1,3-dioxime involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.
4-Hydroxy-3-methoxybenzaldehyde: Lacks the additional aldehyde group present in 4-Hydroxy-5-methoxy-1,3-benzenedicarboxaldehyde.
Uniqueness
Its ability to form stable dioxime derivatives further distinguishes it from similar compounds .
Properties
CAS No. |
26230-27-3 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2,4-bis(hydroxyiminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H10N2O4/c1-15-8-3-6(4-10-13)2-7(5-11-14)9(8)12/h2-5,12-14H,1H3 |
InChI Key |
FZBDFWKLMTWREJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NO)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


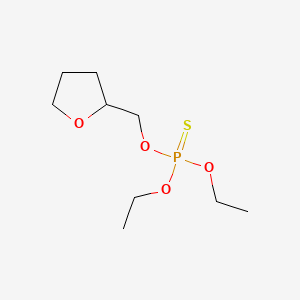
![(2Z)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14158963.png)
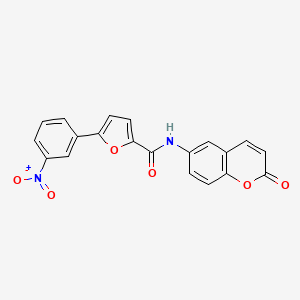
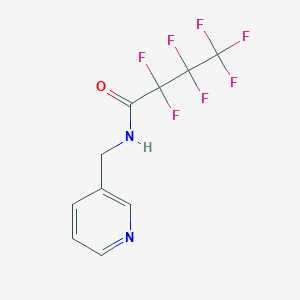
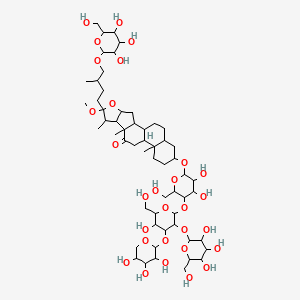
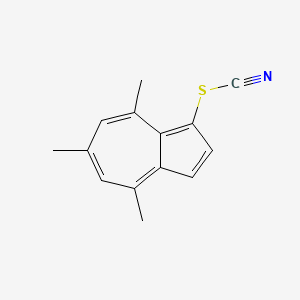
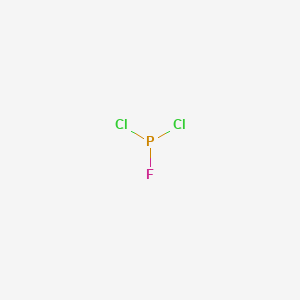

![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
